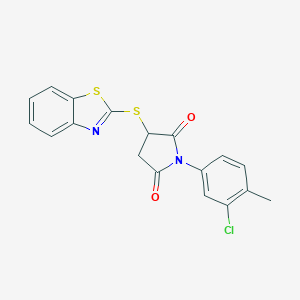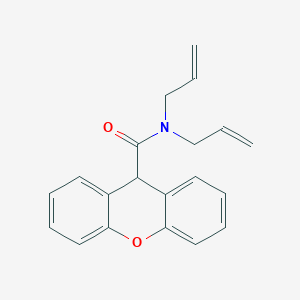![molecular formula C16H19N3O B441957 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile CAS No. 543686-58-4](/img/structure/B441957.png)
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile is a complex organic compound with the molecular formula C16H19N3O. This compound features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a nitrile group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamaldehyde under basic conditions to form the intermediate 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.
Nitrile Addition: The intermediate is then reacted with acrylonitrile in the presence of a catalyst to introduce the nitrile group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenylprop-2-en-1-yl group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with various enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-(4-pyridyl)propanenitrile: Similar structure but with a pyridine ring instead of a piperazine ring.
3-oxo-3-(2-thienyl)propanenitrile: Contains a thiophene ring instead of a piperazine ring.
Uniqueness
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile is unique due to the combination of its piperazine ring and phenylprop-2-en-1-yl group, which confer specific chemical properties and biological activities not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-9-8-16(20)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7H,8,10-14H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZCTBJSMZYQFT-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,7,8-tetramethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B441874.png)
![12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B441896.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B441917.png)

![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B441931.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B441935.png)
![2-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B441942.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B441955.png)
![4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B441960.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B442042.png)
![2-ethoxy-N-[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B442045.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B442107.png)
![5-Acetyl-9,9-dimethyl-6-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442140.png)
